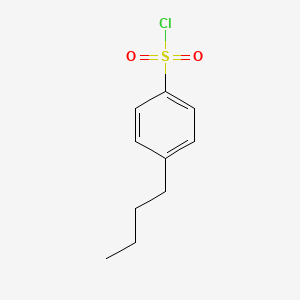

4-Butylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-Butylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S . It is also known by other names such as 4-butylbenzenesulfonyl chloride, 4-N-Butylbenzenesulfonyl chloride, and 4-(n-butyl)benzenesulphonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Butylbenzene-1-sulfonyl chloride, can be achieved through various methods. One common method involves the use of arenediazonium salts in a process mediated by a heterogeneous potassium poly (heptazine imide) photocatalyst . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds and shows high tolerance toward different functional groups .

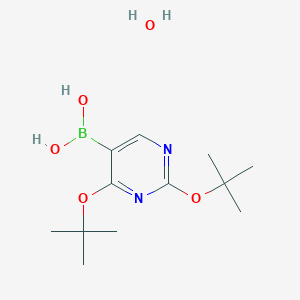

Molecular Structure Analysis

The molecular structure of 4-Butylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with a butyl group and a sulfonyl chloride group . The InChI representation of the molecule is InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10 (8-6-9)14 (11,12)13/h5-8H,2-4H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of 4-Butylbenzene-1-sulfonyl chloride is 232.73 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .

Wissenschaftliche Forschungsanwendungen

Copper(II) Complexes with Sulfonamides

The reaction of 4-tert-butylbenzene sulfonyl chlorides with 2-picolylamine leads to the formation of copper(II) complexes. These complexes are characterized by a distorted tetrahedron environment around the metal ion and act as chemical nucleases in the presence of ascorbate/H2O2 (Macías et al., 2006).

Friedel-Crafts Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as a reaction medium and catalyst, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This results in high yields of diaryl sulfones (Nara et al., 2001).

Gas-Phase Electron Diffraction Study

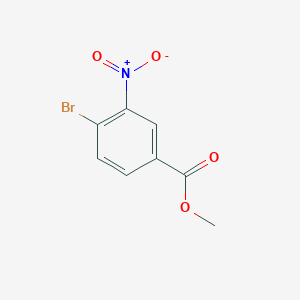

A study of the structure of 4-nitrobenzene sulfonyl chloride molecule, a derivative of 4-butylbenzene-1-sulfonyl chloride, reveals detailed molecular structure through gas-phase electron diffraction and quantum chemical methods (Petrov et al., 2009).

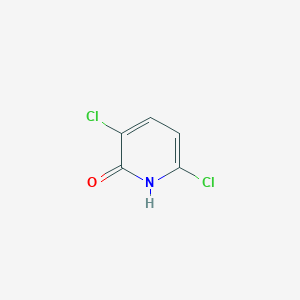

Synthesis of High-Purity Compounds

A method using sulfonyl chloride for the synthesis of high-purity 1-chloro-2,6-difluorobenzene, valuable in agricultural and pharmaceutical applications, has been developed (Moore, 2003).

DNA Interaction with New Copper(II) Complexes

Copper(II) complexes with sulfonamide ligands, derived from reactions involving 4-tert-butylbenzene sulfonyl chlorides, show potential as artificial chemical nucleases, degrading DNA in the presence of sodium ascorbate (Macías et al., 2007).

Pd-Catalyzed C-H Bond Sulfonylation

A palladium(II)-catalyzed C-H sulfonylation of azobenzenes with arylsulfonyl chlorides, including 4-butylbenzene-1-sulfonyl chloride, produces sulfonylazobenzenes efficiently (Zhang et al., 2015).

Safety and Hazards

4-Butylbenzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 4-Butylbenzene-1-sulfonyl chloride is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.

Mode of Action

4-Butylbenzene-1-sulfonyl chloride is an electrophile that can undergo electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of new compounds .

Biochemical Pathways

It is known that the compound can participate in electrophilic aromatic substitution reactions . These reactions can lead to changes in the structure of aromatic compounds, potentially affecting various biochemical pathways.

Result of Action

It is known that the compound can cause severe skin burns and eye damage . It can also cause respiratory irritation .

Action Environment

The action of 4-Butylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound reacts violently with water, releasing toxic gases . Therefore, it should be handled and stored in a dry environment. Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

4-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZELSNOHIDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372007 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzene-1-sulfonyl chloride | |

CAS RN |

54997-92-1 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54997-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)